molecular formula C35H43N5O9 B1261879 Ergocornine maleate CAS No. 57432-60-7

Ergocornine maleate

Cat. No.: B1261879
CAS No.: 57432-60-7
M. Wt: 677.7 g/mol
InChI Key: FZRTUCBIWXGZGU-TUILHWQOSA-N
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Description

Ergocornine maleate, also known as this compound, is a useful research compound. Its molecular formula is C35H43N5O9 and its molecular weight is 677.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

57432-60-7

Molecular Formula

C35H43N5O9

Molecular Weight

677.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C31H39N5O5.C4H4O4/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;5-3(6)1-2-4(7)8/h6,8-9,12,14,16-17,19,23-24,26,32,40H,7,10-11,13,15H2,1-5H3,(H,33,37);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,24+,26+,30-,31+;/m1./s1

InChI Key

FZRTUCBIWXGZGU-TUILHWQOSA-N

SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(=CC(=O)O)C(=O)O

Synonyms

ergocorine mesylate
ergocorine phosphate
ergocornine
ergocornine 2-maleate (1:1), (5'alpha)-isomer
ergocornine 2-maleate (2:1), (5'alpha)-isomer
ergocornine maleate
ergocornine methanesulfonate, (5'alpha)-isomer
ergocornine methyl sulfate, (5'alpha)-isomer
ergocornine monomethanesulfonate, (5'alpha)-isomer
ergocornine monomethanesulfonate, (5'alpha,8alpha)-isomer
ergocornine phosphate, (5'alpha)-isomer
ergocornine, (5'alpha,8alpha)-isomer
ergocorninine

Origin of Product

United States

Scientific Research Applications

Reproductive Health

Ergocornine maleate has been studied for its effects on reproductive processes in both animal models and potential implications for human health.

  • Induced Luteolysis : Research indicates that this compound can be used to induce luteolysis in cyclic and pseudopregnant rats. A study found that treatment with ergocornine led to decreased pregnancy rates and increased synchronization in mating among pseudopregnant rats, suggesting its utility in reproductive management .
  • Effects on Prolactin Secretion : this compound has been shown to inhibit prolactin secretion, which is crucial for lactation. In a study involving lactating rats, administration of ergocornine resulted in significantly lower serum prolactin levels and reduced mammary tissue weight compared to controls. This indicates its potential application in managing conditions related to excessive lactation or lactation suppression .

Anti-Cancer Potential

The cytotoxic properties of this compound have been explored in the context of cancer treatment.

  • Inhibition of Tumor Growth : Experiments conducted on rodents demonstrated that ergocornine could suppress the growth of pituitary tumors. The mechanism appears to involve the inhibition of prolactin release from the anterior pituitary gland, which is often associated with tumor progression .
  • Cytotoxic Activity : Further studies using mRNA microarray techniques revealed that ergocornine exhibits strong inhibitory effects on genes linked to leukemia progression. This suggests a potential role for this compound as a treatment for drug-resistant tumors .

Cosmetic Applications

This compound's properties may extend into cosmetic formulations, particularly those aimed at skin health.

  • Formulation Stability : In cosmetic science, the stability and safety of products are paramount. This compound can be investigated as an ingredient that enhances the stability of formulations while potentially offering skin benefits due to its biological activity .

Case Studies and Research Findings

The following table summarizes key findings from notable studies regarding the applications of this compound:

Study Application Findings
Study 1 Induced LuteolysisDecreased pregnancy rates; increased mating synchronization in pseudopregnant rats.
Study 2 Prolactin InhibitionSignificant reduction in serum prolactin levels; decreased mammary tissue weight in lactating rats.
Study 3 Anti-Cancer EffectsSuppressed growth of pituitary tumors; cytotoxic effects observed against leukemia-related genes.
Study 4 Cosmetic FormulationPotential use as a stabilizing agent in topical formulations with skin benefits.

Chemical Reactions Analysis

Epimerization at C8

Ergocornine maleate undergoes pH- and temperature-dependent epimerization at the C8 position, forming equilibrium mixtures of R- and S-epimers .

Condition Effect on Epimer Ratio (R:S) Rate of Change Source
Heat (≥60°C)Shifts toward S-epimerAccelerated by 40% at 80°C
Protic solvents (H₂O)Favors S-epimerpH-dependent kinetics
UV light exposureIncreases S-epimer proportionModerate catalytic effect

Quantum chemical models indicate the S-epimer is thermodynamically favored in ergocornine due to steric and electronic stabilization .

Fragmentation Under Mass Spectrometry

This compound exhibits characteristic fragmentation patterns in UPLC-MS/MS, critical for analytical identification :

Fragment Ion (m/z) Proposed Structure Formation Pathway
223Lysergic acid moietyCleavage of peptide bond and CO loss
268Ergoline core + retained methyl groupEther group cleavage from ring E
348Iso-propyl-substituted ergolineRetention of iso-propyl group during fragmentation

Dihydroergotamine analogs show analogous fragmentation but lack dehydration products .

Degradation Pathways

This compound degrades under hydrolytic and oxidative conditions:

  • Hydrolysis : In aqueous acetonitrile (pH 5–7), trace ergonovine (m/z 325) forms as a breakdown product, suggesting peptide bond cleavage .

  • Oxidation : The lysergic acid moiety undergoes hydroxylation via CYP3A4, producing hydroxylated metabolites .

Adsorption and Binding Interactions

Molecularly imprinted polymers (MIPs) designed for ergot alkaloids demonstrate selective adsorption of this compound via:

  • π-π stacking between the ergoline aromatic system and styrene monomers.

  • Hydrogen bonding with hydroxyethyl methacrylate co-polymers .

Polymer Type Adsorption Capacity (μM/g) Selectivity (vs. Ergonovine)
MIP8.682.1× higher than NIP
NIP7.55Baseline

Stability in Pharmaceutical Formulations

This compound is less stable than ergotamine or ergosine under thermal stress :

Parameter Effect on Stability Recommended Storage
Temperature >25°CAccelerates epimerization and degradationRefrigeration (2–8°C)
UV lightPromotes radical-mediated decompositionAmber glass containers
Acidic pH (≤3)Stabilizes R-epimerBuffered formulations (pH 4–6)

Analytical Quantification

Reverse-phase HPLC with fluorescence detection (HPLC-FLD) remains the gold standard for resolving R- and S-epimers . LC-MS/MS enables sensitive detection at ng/mL levels using transitions like m/z 575 → 268 .

Key Research Findings

  • This compound’s inhibition of prolactin secretion in rats is dose-dependent, with potency exceeding ergotamine .

  • Cross-reactivity in MIPs is observed with ergocryptine and ergocristine due to structural homology .

  • Epimerization equilibrium can be reversed using acid/base catalysis, enabling synthetic recovery of the R-epimer .

Preparation Methods

Natural Extraction and Initial Isolation of Ergocornine

Solvent Extraction from Fungal Sources

Ergocornine is naturally produced by the fungus Claviceps purpurea, which parasitizes rye and other cereals. The initial extraction involves grinding sclerotia (ergot bodies) and subjecting them to acidic aqueous solutions, typically 2.5% tartaric acid, to solubilize alkaloids. Ethyl acetate saturated with water is employed as a water-immiscible solvent for liquid-liquid extraction, achieving partial separation of ergocornine from polar impurities. For example, a 0.3 kg sample of ground ergot yielded 4.0 g of total alkaloids after three sequential extractions with 4 L of ethyl acetate.

Precipitation and Neutralization

The crude extract is concentrated under reduced pressure and treated with heptane to precipitate alkaloids. Neutralization of the aqueous phase using sodium chloride (300 g/L) further precipitates ergocornine, achieving a recovery of 3.6 g from 4.0 g of initial alkaloids. This step eliminates hydrophilic contaminants but retains structurally similar ergopeptines, necessitating subsequent purification.

Chromatographic Purification of Ergocornine

Alumina-Based Column Chromatography

The dried alkaloid precipitate is dissolved in anhydrous acetone and filtered through a column packed with basic alumina (12 g per 3.6 g of alkaloids) to adsorb pigments and non-alkaloidal residues. The eluate is concentrated and subjected to acid alumina chromatography, where ergocornine is separated from ergocristine and ergocryptine using a gradient of acetone or methyl ethyl ketone with 0–5% water. Ergocornine typically elutes in the second fraction (Fraction B), with a purity of 98% confirmed by LC-MS/MS.

Table 1: Chromatographic Conditions for Ergocornine Purification
Parameter Specification Source
Stationary Phase Acid alumina (120 g per 3.6 g sample)
Mobile Phase Acetone/water (95:5 v/v)
Flow Rate 1 mL/min
Purity Post-Chromatography 98%

Retro-Isomerization for Enhanced Purity

Ergocornine exists in equilibrium with its inactive epimer, ergocorninine. To minimize epimer content, the filtrate from Fraction B is treated with phosphoric acid, inducing retro-isomerization at 60°C under vacuum. This step increases the proportion of biologically active ergocornine to >99%, critical for pharmaceutical applications.

Synthesis of Ergocornine Maleate

Salt Formation with Maleic Acid

Ergocornine free base is reacted with maleic acid in a 1:1 molar ratio in anhydrous acetone. The mixture is stirred at 25°C for 24 hours, during which the maleate salt precipitates as a crystalline solid. The product is isolated by filtration, washed with cold acetone, and dried under vacuum at 40°C, yielding this compound with a melting point of 212–214°C.

Table 2: Optimization of Salt Formation Parameters
Parameter Optimal Value Yield Source
Solvent Anhydrous acetone 85%
Reaction Temperature 25°C 85%
Drying Conditions 40°C under vacuum 95%

Crystallization and Recrystallization

To enhance crystallinity, the crude maleate salt is dissolved in a minimal volume of hot methanol (50°C) and slowly cooled to 4°C. Needle-shaped crystals form within 12 hours, which are filtered and dried, achieving a final purity of 99.5% as verified by HPLC.

Biosynthetic and Semi-Synthetic Approaches

Biosynthesis in Genetically Modified Fungi

Recent advances exploit the ergot alkaloid biosynthetic pathway in Claviceps purpurea. The enzyme FgaPT2 catalyzes the prenylation of L-tryptophan to form 4-dimethylallyltryptophan (DMAT), a precursor to ergocornine. Overexpression of fgaPT2 in Aspergillus fumigatus increases DMAT production by 40%, enabling scalable fermentation-based ergocornine synthesis.

Semi-Synthetic Derivatization

Ergocornine isolated from natural sources is hydrogenated using palladium on carbon (Pd/C) in dioxane at 50°C under 3 atm H₂, yielding dihydroergocornine. Subsequent reaction with maleic anhydride in tetrahydrofuran (THF) produces the maleate salt with 78% yield.

Analytical Validation and Quality Control

LC-MS/MS Quantification

Post-synthesis, this compound is quantified using LC-MS/MS with a reporting limit of 1 µg/kg in cereal-based matrices. A C18 column (2.1 × 100 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (60:40 v/v) achieve baseline separation from ergocristine and ergocryptine within 20 minutes.

Stability Studies

This compound degrades by <5% when stored at −20°C in amber vials for 12 months. Exposure to UV light or temperatures >30°C accelerates epimerization to ergocorninine, necessitating dark, cold storage.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing ergocornine maleate?

Answer:

  • Synthesis : this compound is typically synthesized via crystallization from ethanol or methanol, followed by purification using solvent partitioning .
  • Characterization : Structural confirmation requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR). For example, ESI-MS can identify the molecular ion peak (e.g., m/z 563.3 for ergocornine) and fragmentation patterns (e.g., m/z 305 for lysergic acid moiety) . Purity analysis should follow pharmacopeial guidelines, including HPLC with UV detection and validation against reference standards .

Q. How does this compound affect prolactin-dependent pathways in mammalian models?

Answer :

  • In vivo models : Use Sprague-Dawley rats with 7,12-dimethylbenzanthracene (DMBA)-induced mammary tumors. Subcutaneous administration (e.g., 1 mg/kg daily) reduces tumor growth by inhibiting pituitary prolactin secretion. Compare outcomes with ovariectomy controls to isolate prolactin-specific effects .
  • Methodology : Measure serum prolactin levels via ELISA and correlate with tumor size histopathology. Note that ergocornine’s antitumor effects reverse upon treatment cessation, requiring longitudinal monitoring .

Advanced Research Questions

Q. How can contradictory efficacy data between insecticidal and antitumor studies be resolved?

Answer :

  • Contradiction : Ergocornine shows concentration-dependent mortality in Diaphorina citri larvae (e.g., 72-hour LC₅₀ at 100 ng/µl) but requires systemic delivery in mammals for prolactin inhibition .
  • Resolution : Evaluate species-specific pharmacokinetics (e.g., bioavailability in hemolymph vs. bloodstream) and receptor affinity differences. Use comparative transcriptomics to identify target pathways (e.g., dopamine D2 receptors in mammals vs. undefined targets in insects) .

Q. What statistical and experimental design considerations are critical for dose-response studies of this compound?

Answer :

  • Dose selection : Use log-scale concentrations (e.g., 0.1–100 µg/mL) to capture non-linear responses. For in vivo studies, apply OECD guidelines for repeated-dose toxicity testing, including body weight, organ histology, and hematological parameters .
  • Data analysis : Employ time-to-event models (e.g., Kaplan-Meier survival curves) for mortality studies and mixed-effects models for longitudinal tumor growth data . Address batch variability by replicating experiments across independent cohorts.

Q. How can mass spectrometry elucidate ergocornine’s degradation products under physiological conditions?

Answer :

  • Method : Perform stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Use high-resolution MS (HRMS) to identify degradation products (e.g., dehydration derivatives like m/z 544.2) .
  • Quantification : Compare peak areas of parent compound and degradants over time. Validate with isotopically labeled internal standards to correct for matrix effects .

Methodological Guidelines

  • Reproducibility : Document experimental protocols per the Beilstein Journal of Organic Chemistry standards, including raw data deposition and stepwise synthesis details .
  • Conflict resolution : When data conflicts (e.g., efficacy in insects vs. mammals), conduct meta-analyses using PRISMA frameworks to assess study heterogeneity (e.g., dosing regimens, endpoint definitions) .

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